

Application Notes and Protocols: Long-Term DS-1205b Treatment in Cancer Cell Lines

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Compound of Interest		
Compound Name:	DS-1205b free base	
Cat. No.:	B15619583	Get Quote

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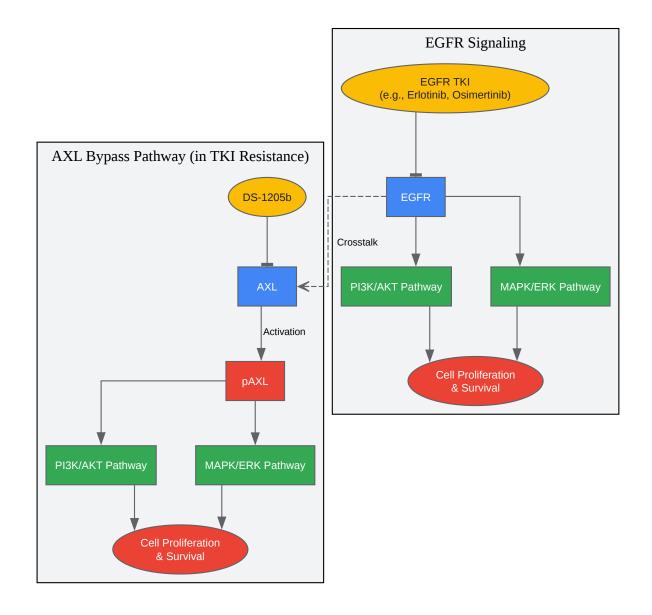
Introduction

DS-1205b is a selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] Upregulation and activation of AXL have been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3][4] Long-term treatment with EGFR TKIs such as erlotinib and osimertinib can lead to the activation of bypass signaling pathways, with AXL being a prominent example.[1][5] DS-1205b has been developed to counteract this resistance mechanism by directly inhibiting AXL phosphorylation, thereby restoring sensitivity to EGFR-targeted therapies.[1][3] These application notes provide detailed protocols for studying the long-term effects of DS-1205b in cancer cell lines, particularly in the context of acquired resistance to EGFR TKIs.

Mechanism of Action

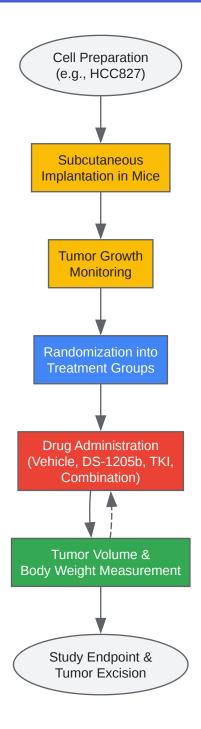
In cancer cells with acquired resistance to EGFR TKIs, the AXL signaling pathway can become activated, leading to the continued activation of downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK, independent of EGFR.[3][4] DS-1205b selectively binds to and inhibits the kinase activity of AXL.[1] This inhibition blocks the phosphorylation of AXL and subsequently abrogates the downstream signaling cascades that promote cell survival, proliferation, and migration.[1][3] By inhibiting this bypass pathway, DS-1205b can re-sensitize resistant cancer cells to the effects of EGFR TKIs.[1]











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References

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